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Compound of Interest

Compound Name: rac Enterolactone 13C3

CAS No.: 918502-72-4

Cat. No.: B1146433

Get Quote

Introduction & Principle
Enterolactone (ENL) is a mammalian lignan produced by the intestinal microbiota from dietary

plant lignans. It serves as a critical biomarker for fiber intake and gut microbiome function.

Accurately quantifying ENL in biological matrices (plasma, serum, urine) is challenging due to

significant matrix interference and the fact that >95% of circulating ENL exists as glucuronide or

sulfate conjugates.

This protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS). By spiking samples with a

stable isotope-labeled internal standard (rac-Enterolactone-13C3) prior to sample preparation,

we achieve robust correction for:

Extraction Recovery: Losses during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction

(SPE).

Matrix Effects: Ion suppression or enhancement in the Electrospray Ionization (ESI) source.

Volumetric Variations: Errors in pipetting or evaporation steps.
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Why rac-Enterolactone-13C3?
13C vs. Deuterium: Unlike deuterated standards (e.g., D3-ENL), 13C-labeled standards do

not suffer from hydrogen/deuterium exchange and exhibit identical retention times to the

analyte, ensuring they experience the exact same matrix effects at the moment of ionization.

Racemic Nature ("rac"): Synthetic ENL-13C3 is often a racemic mixture of (3R,4R) and

(3S,4S) enantiomers. Biological ENL is predominantly (3R,4R). On standard achiral Reverse

Phase (C18) columns, these enantiomers co-elute perfectly, making the racemic standard

suitable for total quantification.

Materials & Reagents
Chemical Standards

Analyte: Enterolactone (Authentic standard).

Internal Standard (IS): rac-Enterolactone-13C3 (Isotopic purity

99%).

Note: Ensure the label is on the lactone ring or stable positions to prevent metabolic loss if

used in vivo (though this protocol is ex vivo).

Biological Reagents
-Glucuronidase/Sulfatase: Typically from Helix pomatia (Type H-1 or H-2).

Reasoning: ENL exists as both glucuronides and sulfates. Helix pomatia juice contains

both activities, necessary for measuring "Total Enterolactone."

Solvents
Stock Solvent: DMSO or Methanol (LC-MS grade).

Extraction Solvent: Diethyl Ether (DEE) or Ethyl Acetate (EtAc).

Hydrolysis Buffer: 0.1 M Sodium Acetate buffer, pH 5.0.
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Solution Preparation
A. Internal Standard Stock Solution (1 mg/mL)

Weigh 1 mg of rac-Enterolactone-13C3.

Dissolve in 1 mL of DMSO.

Technical Insight: DMSO is preferred over methanol for primary stocks due to lower

volatility (concentration stability) and high solubility of lignans.

Store at -80°C. Stability: >12 months.

B. Working Spiking Solution (IS-WS)
Dilute the Stock Solution with Methanol to a concentration of 2 µg/mL (2000 ng/mL).

Target: The final concentration of IS in the sample should mimic the expected median

concentration of the analyte (typically 10–50 ng/mL in plasma).

Store at -20°C. Prepare fresh monthly.

Experimental Protocol
Phase 1: Sample Pre-treatment & Spiking
Critical Rule: The Internal Standard must be equilibrated with the sample matrix before

extraction begins.

Step-by-Step Workflow
Thawing: Thaw plasma/serum samples on ice. Vortex for 10 seconds.

Aliquot: Transfer 200 µL of biological sample into a 2 mL screw-cap polypropylene tube or

glass vial.

Spiking (The Critical Step):

Add 20 µL of the IS-WS (2 µg/mL) to the sample.
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Result: 40 ng of IS added per sample.

Action: Vortex gently for 10 seconds and let stand for 5 minutes at room temperature.

Why? This allows the IS to bind to plasma proteins and equilibrate with the matrix,

ensuring it behaves identically to the endogenous analyte during extraction.

Enzymatic Hydrolysis:

Add 200 µL of Hydrolysis Buffer (0.1 M Na-Acetate, pH 5.0) containing Helix pomatia

-glucuronidase/sulfatase (approx. 2000 units/mL).

Note: Ensure organic solvent content (from the spike) is <5% to prevent enzyme

denaturation.

Incubation:

Incubate at 37°C for 12–16 hours (overnight) with gentle shaking.

Alternative: 3 hours at 37°C if using high-concentration recombinant enzymes.

Phase 2: Extraction (Liquid-Liquid Extraction)
Solvent Addition: Add 1.5 mL of Diethyl Ether (or Ethyl Acetate) to the hydrolyzed sample.

Safety: Perform in a fume hood. Diethyl ether is highly flammable.

Agitation: Vortex vigorously for 2 minutes or use a tube shaker for 10 minutes.

Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

Result: The organic (upper) layer contains the free Enterolactone and the IS. The aqueous

(lower) layer contains salts and proteins.

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic

supernatant into a clean glass tube. Alternatively, carefully pipette the supernatant.
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Evaporation: Evaporate the organic solvent to dryness under a stream of Nitrogen gas at

35°C.

Reconstitution:

Dissolve the residue in 100 µL of Mobile Phase (e.g., 50:50 Methanol:Water + 0.1%

Formic Acid).

Vortex for 1 minute and transfer to an LC vial with insert.

LC-MS/MS Conditions
Chromatography

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Mobile Phase A: Water + 0.01% Acetic Acid (or Ammonium Acetate for negative mode).

Mobile Phase B: Acetonitrile or Methanol.

Gradient: 5% B to 95% B over 5-8 minutes.

Mass Spectrometry (MRM Parameters)
Enterolactone ionizes best in Negative ESI Mode due to its phenolic hydroxyl groups.

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Cone Voltage
(V)

Collision
Energy (eV)

Enterolactone 297.1 [M-H]⁻ 253.1 35 25

rac-ENL-13C3 300.1 [M-H]⁻ 256.1 35 25

Mechanism: The transition typically involves the loss of

(44 Da) from the lactone ring.

Verification: The IS should show a mass shift of +3 Da in both precursor and product ions.
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Workflow Visualization

Quality Control Check
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Figure 1: Step-by-step workflow for the quantification of Total Enterolactone using 13C3-ID-MS.

Data Analysis & Validation
Calculation
Use the Area Ratio for quantification:

Calculate concentration using a calibration curve (linear regression,

weighting) prepared in the same matrix or a surrogate matrix (e.g., PBS + BSA).

Troubleshooting Table
Issue Probable Cause Corrective Action

Low IS Recovery
Incomplete extraction or ion

suppression.

Check LLE pH (must be

acidic/neutral). Switch to SPE.

IS Peak Splitting Chiral separation occurring.

Use a standard C18 column. If

using a chiral column,

integrate both peaks.

Signal Drift Source contamination.

Divert flow to waste for the first

1 min and last 2 mins of

gradient.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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